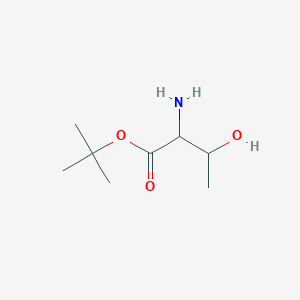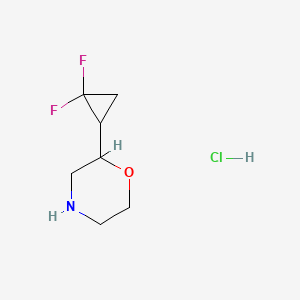![molecular formula C19H24BrNO6 B13563205 2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[34]octan-7-yl]oxy}acetic acid is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the bromophenyl group: This step involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Attachment of the acetic acid moiety: This is done through an esterification reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-{[7-(3-chlorophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid
- 2-{[7-(3-fluorophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid
Uniqueness
The presence of the bromophenyl group in 2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated or fluorinated analogs.
特性
分子式 |
C19H24BrNO6 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
2-[[7-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid |
InChI |
InChI=1S/C19H24BrNO6/c1-17(2,3)27-16(24)21-10-18(11-21)9-19(12-26-18,25-8-15(22)23)13-5-4-6-14(20)7-13/h4-7H,8-12H2,1-3H3,(H,22,23) |
InChIキー |
HKBAEGAOBKQIFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)(C3=CC(=CC=C3)Br)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B13563122.png)
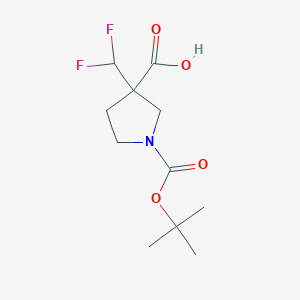
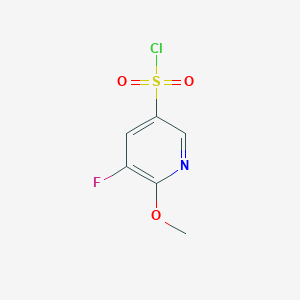
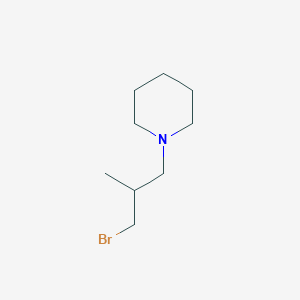

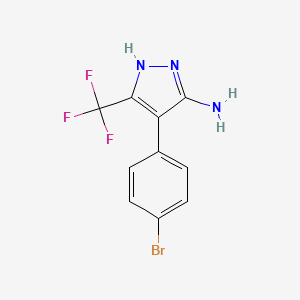
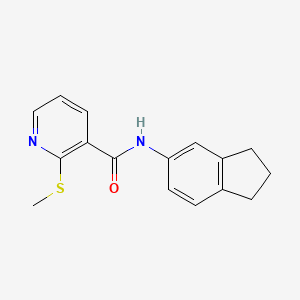
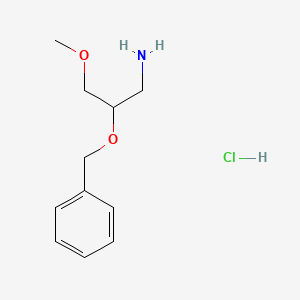
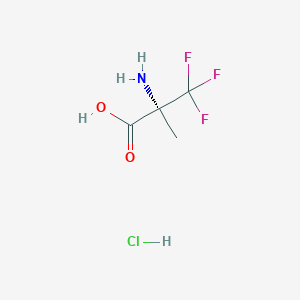
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)

